
Beryllium--platinum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beryllium–platinum (1/1) is an intermetallic compound formed by the combination of beryllium and platinum in a 1:1 ratio. This compound is known for its unique properties, which include high melting points, excellent thermal stability, and significant resistance to corrosion. These characteristics make it a valuable material in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of beryllium–platinum (1/1) typically involves the direct combination of beryllium and platinum metals. One common method is the solid-state reaction, where beryllium and platinum powders are mixed in stoichiometric amounts and then subjected to high temperatures in a vacuum or inert atmosphere to prevent oxidation. The reaction is usually carried out at temperatures ranging from 800°C to 1200°C.
Industrial Production Methods
In industrial settings, the production of beryllium–platinum (1/1) can be achieved through advanced metallurgical techniques such as arc melting or induction melting. These methods involve melting the constituent metals in a controlled environment to ensure uniform mixing and to avoid contamination. The molten mixture is then rapidly cooled to form the desired intermetallic compound.
Chemical Reactions Analysis
Types of Reactions
Beryllium–platinum (1/1) undergoes various chemical reactions, including:
Oxidation: Beryllium in the compound can react with oxygen to form beryllium oxide (BeO).
Reduction: Platinum can be reduced from its higher oxidation states to its metallic form.
Substitution: Beryllium can be substituted by other metals in the compound, leading to the formation of different intermetallic compounds.
Common Reagents and Conditions
Oxidation: The reaction with oxygen typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas (H₂) can be used to reduce platinum.
Substitution: Other metals like nickel or copper can be introduced to replace beryllium under controlled conditions.
Major Products
Oxidation: Beryllium oxide (BeO) and platinum metal.
Reduction: Metallic platinum.
Substitution: New intermetallic compounds with different properties.
Scientific Research Applications
Beryllium–platinum (1/1) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its high stability and resistance to poisoning.
Biology: Investigated for its potential use in biomedical devices and implants due to its biocompatibility.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic equipment.
Industry: Utilized in high-temperature applications, aerospace components, and as a material for specialized electronic devices.
Mechanism of Action
The mechanism by which beryllium–platinum (1/1) exerts its effects is primarily through its structural and chemical stability. The compound’s high melting point and resistance to corrosion make it an excellent material for use in extreme environments. At the molecular level, the interaction between beryllium and platinum atoms creates a stable lattice structure that contributes to its unique properties.
Comparison with Similar Compounds
Similar Compounds
- Beryllium–nickel (1/1)
- Beryllium–copper (1/1)
- Beryllium–iron (1/1)
Comparison
Beryllium–platinum (1/1) stands out due to its superior thermal stability and resistance to corrosion compared to other beryllium-based intermetallic compounds. While beryllium–nickel and beryllium–copper also exhibit good mechanical properties, they do not match the high-temperature performance and chemical resistance of beryllium–platinum (1/1). Additionally, the presence of platinum enhances the compound’s catalytic properties, making it more suitable for specialized applications in chemistry and industry.
Properties
CAS No. |
11129-11-6 |
|---|---|
Molecular Formula |
BePt |
Molecular Weight |
204.10 g/mol |
IUPAC Name |
beryllium;platinum |
InChI |
InChI=1S/Be.Pt |
InChI Key |
VYHWNIHOLQCROR-UHFFFAOYSA-N |
Canonical SMILES |
[Be].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


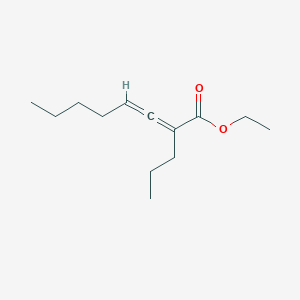
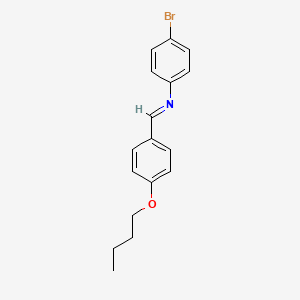
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)


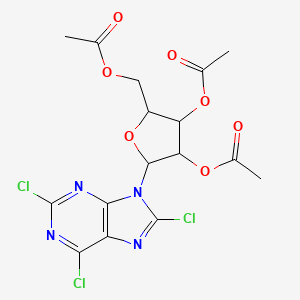
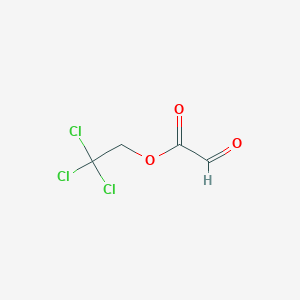
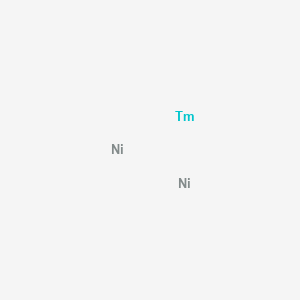
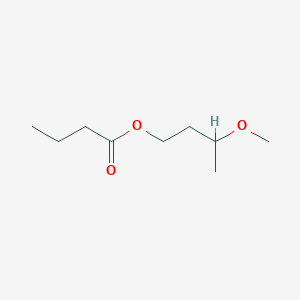

![Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile](/img/structure/B14730903.png)
![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)


